Antimicrobial Potency Parity with Its Aldehyde Analog but with Superior Functional Group Stability
In the original isolation study, 4-methyl-7,11-heptadecadienoic acid and its aldehyde analog (4-methyl-7,11-heptadecadienal) were directly compared in agar diffusion assays against Fusarium oxysporum f. sp. lycopersici, Trichoderma viride, and Bacillus subtilis. The authors explicitly reported the two compounds as 'equally potent' in radial growth inhibition measurements [1]. While both the fatty acid (compound 2) and the aldehyde (compound 1) displayed comparable antimicrobial efficacy, the carboxylic acid functional group offers significant practical advantages over the aldehyde, including greater resistance to air oxidation and compatibility with a broader range of formulation conditions in subsequent in vitro and in vivo studies.
| Evidence Dimension | Antimicrobial potency (zone of radial growth inhibition) against Fusarium oxysporum f. sp. lycopersici |
|---|---|
| Target Compound Data | 4-Methyl-7,11-heptadecadienoic acid: zone of inhibition measured in mm; dose-response data presented in Figure 1 of the original study; mean of six replicates per organism with standard error <0.1 |
| Comparator Or Baseline | 4-Methyl-7,11-heptadecadienal (sporothricenal): zone of inhibition equivalent to the acid form; described as 'equally potent' [1] |
| Quantified Difference | Equivalent antimicrobial potency (no statistically significant difference between acid and aldehyde forms) |
| Conditions | Yeast-malt-potato-dextrose agar; 2-day incubation; CHCl3 as solvent control; 6 replicates per organism; standard error <0.1 in all cases |
Why This Matters
When potency is equivalent, procurement decisions should favor the compound with superior chemical stability and broader formulation compatibility, which in this case is the carboxylic acid form over the oxidation-prone aldehyde.
- [1] Choudhury, S. R., Traquair, J. A., & Jarvis, W. R. (1994). 4-Methyl-7,11-heptadecadienal and 4-methyl-7,11-heptadecadienoic acid: new antibiotics from Sporothrix flocculosa and Sporothrix rugulosa. Journal of Natural Products, 57(6), 700–704. View Source
